molecular formula C9H5Cl2FO3S B3365477 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride CAS No. 1235440-07-9

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride

Cat. No.: B3365477
CAS No.: 1235440-07-9
M. Wt: 283.10
InChI Key: KBTCXSNMKJPBEY-UHFFFAOYSA-N
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Description

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride is a chemical compound with the molecular formula C9H5Cl2FO3S. It is known for its applications in various fields of scientific research, including chemistry, biology, medicine, and industry. This compound is characterized by the presence of chloro, fluoro, and sulfonyl chloride functional groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride typically involves the reaction of 8-chloro-6-fluoro-2H-chromene with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group. The reaction conditions may include the use of a solvent such as dichloromethane and a temperature range of 0-5°C to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The industrial production methods also emphasize safety measures to handle the reactive intermediates and by-products.

Chemical Reactions Analysis

Types of Reactions

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride undergoes various types of chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form sulfonamide, sulfonate ester, and sulfonothioate derivatives, respectively.

    Oxidation Reactions: The compound can undergo oxidation reactions to form sulfonic acid derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of sulfinyl and sulfhydryl derivatives.

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

Major Products Formed

    Sulfonamide Derivatives: Formed by the reaction with amines

    Sulfonate Ester Derivatives: Formed by the reaction with alcohols

    Sulfonothioate Derivatives: Formed by the reaction with thiols

    Sulfonic Acid Derivatives: Formed by oxidation reactions

    Sulfinyl and Sulfhydryl Derivatives: Formed by reduction reactions

Scientific Research Applications

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.

    Biology: Employed in the modification of biomolecules and the study of enzyme mechanisms.

    Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as intermediates in the synthesis of active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials science.

Mechanism of Action

The mechanism of action of 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride involves its reactivity with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile. In biological systems, the compound may interact with enzymes and proteins, leading to the modification of their activity and function.

Comparison with Similar Compounds

Similar Compounds

  • 8-chloro-6-fluoro-2H-chromene-3-sulfonic acid
  • 8-chloro-6-fluoro-2H-chromene-3-sulfonamide
  • 8-chloro-6-fluoro-2H-chromene-3-sulfonate ester

Uniqueness

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride is unique due to the presence of the sulfonyl chloride group, which imparts distinct reactivity compared to its sulfonic acid, sulfonamide, and sulfonate ester counterparts. This reactivity makes it a valuable intermediate in the synthesis of a wide range of derivatives with diverse applications.

Properties

IUPAC Name

8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2FO3S/c10-8-3-6(12)1-5-2-7(16(11,13)14)4-15-9(5)8/h1-3H,4H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBTCXSNMKJPBEY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=CC2=C(O1)C(=CC(=C2)F)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2FO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1235440-07-9
Record name 8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
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8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
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8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
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8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride
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8-chloro-6-fluoro-2H-chromene-3-sulfonyl chloride

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